4-Piperidinethiol
Description
Fundamental Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design and synthesis of a vast array of organic molecules and pharmaceuticals. nih.govwikipedia.org Piperidine scaffolds are prevalent in numerous approved drugs, underscoring their importance in medicinal chemistry. researchgate.netthieme-connect.comresearchgate.net Their significance stems from several key attributes:
Modulation of Physicochemical Properties: The incorporation of a piperidine moiety can influence a molecule's solubility, lipophilicity, and other properties crucial for drug-like behavior. researchgate.netthieme-connect.comdoaj.org
Enhancement of Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring can provide a rigid framework that allows for precise orientation of functional groups, leading to enhanced binding affinity and selectivity for biological targets. researchgate.netthieme-connect.comdoaj.org
Improvement of Pharmacokinetic Properties: Piperidine-containing compounds often exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.netthieme-connect.comdoaj.org
Versatility in Synthesis: A wide range of synthetic methodologies exists for the preparation and functionalization of the piperidine ring, making it an adaptable building block in organic synthesis. nih.gov
The piperidine framework is a key component in various classes of pharmaceuticals, including those targeting the central nervous system, as well as anti-cancer, anti-inflammatory, and antimicrobial agents. researchgate.netijnrd.org
Distinctive Reactivity and Research Potential of the Thiol Group at the 4-Position
The presence of a thiol (-SH) group at the 4-position of the piperidine ring imparts unique reactivity to 4-Piperidinethiol, opening up a wide range of possibilities for chemical transformations and biological interactions. cymitquimica.com The thiol group is a versatile functional group known for its nucleophilicity and its ability to participate in various reactions, including:
Thiol-Ene and Thiol-Yne Reactions: These "click" chemistry reactions allow for the efficient and regioselective formation of carbon-sulfur bonds under mild conditions.
Michael Additions: The thiol group can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.
Disulfide Bond Formation: Thiols can be oxidized to form disulfide bonds, a linkage that is crucial in biological systems and can be utilized in the design of reversible covalent inhibitors or prodrugs.
Metal Coordination: The sulfur atom of the thiol group can coordinate with various metal ions, making this compound a potential ligand in coordination chemistry and catalysis. chemicalbook.com
This distinctive reactivity makes this compound a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. cymitquimica.com The thiol group's ability to interact with biological targets, particularly through covalent modification of cysteine residues in proteins, is an area of active research. nih.gov
Overview of Key Research Domains for this compound
The unique combination of the piperidine scaffold and the reactive thiol group has led to the exploration of this compound and its derivatives in several key research domains:
Medicinal Chemistry: As a building block, this compound is utilized in the synthesis of novel compounds with potential therapeutic applications. cymitquimica.com Its derivatives are investigated for a wide range of biological activities. ijnrd.org The piperidine core provides a well-established framework for drug design, while the thiol group offers a handle for further functionalization or direct interaction with biological targets. researchgate.netthieme-connect.comresearchgate.net
Organic Synthesis: The compound serves as a versatile intermediate in the construction of complex heterocyclic systems and other organic molecules. nih.govcymitquimica.com Its reactivity allows for the introduction of sulfur-containing moieties into various molecular architectures.
Materials Science: The ability of the thiol group to bind to metal surfaces and participate in polymerization reactions suggests potential applications in the development of new materials, such as self-assembled monolayers and functional polymers.
Advantages of Hydrochloride Salt Forms for Research Utility
For practical applications in a research setting, this compound is often supplied and utilized as its hydrochloride salt. cymitquimica.com This salt form offers several advantages over the free base:
Enhanced Stability: Hydrochloride salts are generally more stable and less prone to oxidation compared to the free thiol. cymitquimica.com Thiols can be sensitive to air oxidation, leading to the formation of disulfides. cymitquimica.com
Improved Solubility: The hydrochloride salt of this compound is typically more soluble in water and other polar protic solvents, which is advantageous for many chemical reactions and biological assays. cymitquimica.comnih.gov
Easier Handling: As crystalline solids, hydrochloride salts are often easier to handle, weigh, and store than the corresponding free bases, which may be liquids or low-melting solids. cymitquimica.com
The use of the hydrochloride salt ensures greater consistency and reproducibility in experimental work. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
piperidine-4-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c7-5-1-3-6-4-2-5/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRXSDBBPCPECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10330067 | |
| Record name | Piperidine-4-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10330067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156757-19-6 | |
| Record name | 4-Piperidinethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156757-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine-4-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10330067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Piperidinethiol and Its Functionalized Derivatives
Strategies for the Preparation of the 4-Piperidinethiol Core Structure
The synthesis of the fundamental this compound structure is centered on the reductive thiolation of piperidone precursors. This approach leverages the reactivity of the carbonyl group in the piperidone ring to introduce the sulfur-containing moiety.
Reductive Thiolation of Piperidone Precursors
A key strategy for synthesizing the this compound core involves the direct conversion of a piperidone's carbonyl group into a thiol group. This is typically achieved through a two-step process involving the formation of a dithiol intermediate followed by reduction.
The reaction of a piperidone, such as 1-methyl-4-piperidone, with hydrogen sulfide (B99878) in a suitable solvent like isopropanol (B130326), leads to the formation of a geminal dithiol (a 4,4-dimercaptopiperidine derivative). cdnsciencepub.comdtic.mil This intermediate precipitates from the reaction mixture and can be collected. Subsequent reduction of this dithiol intermediate, commonly with a reducing agent like sodium borohydride (B1222165), yields the target thiol, 1-methyl-4-mercaptopiperidine. cdnsciencepub.com This method is effective because the gem-dithiol is readily formed from the ketone and can be reduced to the desired product. cdnsciencepub.comdtic.mil While many examples in the literature use the N-methylated precursor due to its commercial availability and stability, the underlying chemical principle is applicable to the parent 4-piperidone (B1582916).
The synthesis of this compound from a piperidone precursor is an adaptation of broader, well-established methods for preparing thiols. mdpi.com Generally, thiols can be synthesized through various routes, including the nucleophilic substitution of alkyl halides with a sulfur nucleophile or the reduction of sulfur-containing compounds like sulfochlorides or dithiolanes. mdpi.comencyclopedia.pub The conversion of a ketone to a thiol via a gem-dithiol intermediate is a known transformation, with examples including the reaction of acetone, 3-pentanone, and cyclohexanone (B45756) with hydrogen sulfide to form stable dithiols. cdnsciencepub.com The application of this reaction to the piperidone framework demonstrates the adaptation of a general synthetic tool to a specific heterocyclic system. cdnsciencepub.com
Synthesis of N-Substituted this compound Analogues
The functionalization of the piperidine (B6355638) nitrogen atom is a common strategy to create diverse analogues. This is typically achieved by synthesizing an N-substituted piperidone intermediate first, which is then converted to the corresponding thiol.
N-Methyl-4-piperidinethiol: Specific Synthetic Pathways
A specific and well-documented pathway exists for the synthesis of N-methyl-4-piperidinethiol. tandfonline.com The process begins with N-methyl-4-piperidone, which is dissolved in isopropanol. tandfonline.com Hydrogen sulfide gas is then bubbled through the solution at a reduced temperature (e.g., 0°C), causing the precipitation of a white solid intermediate, the corresponding dithiol. cdnsciencepub.comtandfonline.com This solid is collected and then slowly added to a suspension of sodium borohydride in isopropanol to carry out the reduction, yielding N-methyl-4-piperidinethiol. tandfonline.com
Table 1: Synthesis of N-Methyl-4-piperidinethiol
| Step | Reactant | Reagent(s) | Solvent | Key Conditions | Product |
|---|---|---|---|---|---|
| 1 | N-Methyl-4-piperidone | Hydrogen Sulfide (H₂S) | Isopropanol | 0°C, Bubbling H₂S | Dithiol Intermediate |
Data compiled from multiple research sources. cdnsciencepub.comtandfonline.com
General Methodologies for N-Substituted Piperidone Intermediates
The synthesis of various N-substituted this compound analogues relies on the initial preparation of the corresponding N-substituted 4-piperidone intermediates. Several general methodologies are employed for this purpose:
Aza-Michael Addition: This atom-efficient method involves the double aza-Michael addition of a primary amine to divinyl ketone. This one-pot oxidation-cyclization process can produce a diverse range of N-substituted 4-piperidones in moderate to good yields. kcl.ac.uk
Reaction with Dihalogenated Ketones: N-aryl-4-piperidones can be synthesized by reacting various anilines with 1,5-dichloro-3-pentanone. acs.orgpatsnap.com This approach provides a direct route to N-aryl substituted intermediates.
Multi-step Synthesis from Pyridine (B92270) Derivatives: Another route involves the alkylation of commercially available 3-hydroxypyridine, followed by reduction and cleavage of the resulting enol ether to furnish a 3-piperidone, which can be isomerized or further modified. dtic.mil
Dieckmann Condensation Route: A common method for synthesizing 4-piperidones involves the addition of a primary amine to two equivalents of an alkyl acrylate. The resulting diester undergoes an intramolecular Dieckmann condensation, followed by hydrolysis and decarboxylation to yield the N-substituted 4-piperidone ring system. dtic.milbeilstein-journals.org
These methods provide versatile access to a wide array of N-substituted piperidone precursors, which can subsequently be converted to their respective 4-thiol derivatives using the reductive thiolation methods described previously.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Piperidone |
| Hydrogen Sulfide |
| Sodium Borohydride |
| N-Methyl-4-piperidinethiol |
| N-Methyl-4-piperidone |
| Acetone |
| 3-Pentanone |
| Cyclohexanone |
| Divinyl Ketone |
| 1,5-dichloro-3-pentanone |
| 3-Hydroxypyridine |
| Alkyl Acrylate |
Derivatization Through Thiol Reactivity
The thiol group of this compound is a versatile functional handle that allows for a wide range of derivatization reactions, enabling the synthesis of diverse molecular architectures.
Formation of Thioester Derivatives via Esterification
The esterification of thiols to form thioesters is a fundamental transformation in organic synthesis. libretexts.org In the context of this compound, this reaction provides access to a variety of thioester derivatives with potential applications in medicinal chemistry and as probes for biological systems.
A common method for the synthesis of thioesters involves the reaction of a thiol with an acyl chloride. tandfonline.com This approach has been successfully employed for the preparation of both alkyl and aryl thioesters of N-methyl-4-piperidinethiol. tandfonline.com The general reaction scheme involves the direct coupling of N-methyl-4-piperidinethiol with a suitable acid chloride. tandfonline.com
Table 1: Synthesis of Thioester Derivatives of N-Methyl-4-piperidinethiol tandfonline.com
| Entry | Acid Chloride | Thioester Product |
| 1 | Acetyl chloride | S-(1-Methylpiperidin-4-yl) ethanethioate |
| 2 | Propionyl chloride | S-(1-Methylpiperidin-4-yl) propanethioate |
| 3 | Butyryl chloride | S-(1-Methylpiperidin-4-yl) butanethioate |
| 4 | Benzoyl chloride | S-(1-Methylpiperidin-4-yl) benzothioate |
Adapted from data presented in the synthesis of thioesters for the in vitro evaluation of agents to image brain cholinesterases. tandfonline.com
The reactivity of these thioesters can be modulated by the nature of the acyl group. For instance, studies have shown that the acetyl ester of N-methyl-4-piperidinethiol exhibits the greatest affinity for acetylcholinesterase (AChE), followed by the propionyl ester, while the butyryl derivative is not hydrolyzed by AChE under similar conditions. tandfonline.com This highlights the importance of the thioester functionality in tuning the biological activity of piperidine derivatives.
Coupling Reactions Involving the Thiol Group for Advanced Architectures
The thiol group of this compound can also participate in various coupling reactions to construct more complex molecular architectures. These reactions are crucial for the synthesis of advanced materials and biologically active compounds.
One of the most important classes of reactions involving thiols is their coupling with aryl halides to form aryl thioethers. masterorganicchemistry.com Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for this transformation. chemrevlett.com For example, photoredox mediated nickel-catalyzed cross-coupling of thiols with aryl and heteroaryl iodides has been shown to be highly efficient and exhibits remarkable functional group tolerance. nih.gov This method proceeds via thiyl radicals and transient Ni(I)-species. nih.gov
Another approach involves copper-catalyzed C-S cross-coupling reactions. A versatile photoinduced, copper-catalyzed method allows for the coupling of aryl thiols with aryl halides at low temperatures (0°C) using inexpensive CuI as a precatalyst without the need for an added ligand. organic-chemistry.org Mechanistic studies suggest that these reactions proceed through a single-electron transfer (SET) pathway involving radical intermediates. organic-chemistry.org
The thiol-ene coupling reaction, which involves the hydrothiolation of alkenes, is another powerful and atom-economic method for constructing carbon-sulfur bonds. researchgate.net This reaction can proceed through either a radical or an electrophilic pathway, leading to anti-Markovnikov or Markovnikov addition products, respectively. researchgate.net
Ring-Closure and Cyclization Strategies to Form Piperidine Scaffolds
The construction of the piperidine ring itself is a key step in the synthesis of this compound and its derivatives. Various cyclization strategies have been developed to achieve this, each offering distinct advantages in terms of stereocontrol and functional group compatibility.
Mannich Condensation Approaches for Piperidone Derivatives
The Mannich reaction is a three-component condensation reaction that involves an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound to produce a β-amino carbonyl compound known as a Mannich base. wikipedia.orgscribd.com This reaction is a powerful tool for the synthesis of piperidone derivatives, which can then be further functionalized to yield compounds like this compound.
A classic example is the synthesis of 2,6-diaryl-3-methyl-4-piperidones through the Mannich condensation of ethyl methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). nih.gov The mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and the aldehyde, which then reacts with the enol form of the ketone. wikipedia.org
Table 2: Examples of Mannich Reaction for Piperidone Synthesis nih.govmdpi.com
| Aldehyde | Ketone/Enolizable Component | Amine | Piperidone Derivative |
| Substituted Aromatic Aldehydes | Ethyl Methyl Ketone | Ammonium Acetate | 2,6-Diaryl-3-methyl-4-piperidones nih.gov |
| Formaldehyde | 4-Hydroxyacetophenone | Piperidine | 1-{4-Hydroxy-3,5-bis[(piperidin-1-yl)methyl]phenyl}ethan-1-one mdpi.com |
The resulting piperidone can serve as a versatile intermediate. For instance, N-methyl-4-piperidone can be converted to N-methyl-4-piperidinethiol. tandfonline.com This transformation involves the reaction of N-methyl-4-piperidone with hydrogen sulfide to form a dithiol intermediate, which is subsequently reduced with sodium borohydride. tandfonline.com
Radical-Mediated Cyclization Techniques
Radical-mediated cyclization reactions provide an alternative and powerful approach to the synthesis of piperidine rings. organic-chemistry.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups.
One strategy involves the intramolecular cyclization of linear amino-aldehydes catalyzed by a cobalt(II) catalyst, which has been shown to be effective for producing various piperidines. mdpi.com Another approach utilizes the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes to form piperidines. organic-chemistry.org
Furthermore, enantioselective methods have been developed, such as the δ-C-H cyanation of acyclic amines, which proceeds via a radical relay mechanism enabled by a chiral copper catalyst. nih.gov The resulting enantioenriched δ-amino nitriles can then be converted to chiral piperidines. nih.gov Photoredox catalysis has also been employed for the construction of spirocyclic piperidines from linear aryl halide precursors through a regioselective aryl radical cyclization. nih.gov
A novel approach to 2,4,5-trisubstituted piperidines involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. acs.org
Catalytic Hydrogenation for Piperidine Ring Formation
Catalytic hydrogenation of pyridine derivatives is a widely used and efficient method for the synthesis of the piperidine ring. mdpi.comnih.govresearchgate.net This method typically involves the use of a metal catalyst and a hydrogen source.
Various catalysts have been employed for this transformation, including platinum, palladium, rhodium, ruthenium, and nickel. asianpubs.org For example, the hydrogenation of substituted pyridines using a PtO2 catalyst in glacial acetic acid under hydrogen pressure affords piperidine derivatives. asianpubs.org
Table 3: Catalysts for the Hydrogenation of Pyridine Derivatives
| Catalyst | Conditions | Reference |
| Rhodium on Carbon (Rh/C) | Water, 80°C, 5 atm H2 | organic-chemistry.org |
| Platinum(IV) oxide (PtO2) | Glacial Acetic Acid, 50-70 bar H2 | asianpubs.org |
| Cobalt-based nanoparticles | Water | mdpi.com |
| Iridium(I) complex | Asymmetric hydrogenation | mdpi.com |
| Rhodium on Carbon (Rh/C) | Electrocatalytic, ambient temperature and pressure | nih.govresearchgate.net |
Recent advancements have focused on developing milder and more sustainable hydrogenation methods. Electrocatalytic hydrogenation of pyridines using a carbon-supported rhodium catalyst in a membrane electrode assembly has been demonstrated to produce piperidine with high efficiency at ambient temperature and pressure. nih.govresearchgate.net This method offers a green alternative to traditional high-temperature and high-pressure thermochemical processes. nih.gov
Recent Innovations in Piperidine Derivative Synthesis Applicable to this compound
The synthesis of piperidine scaffolds, central to numerous pharmaceuticals, has been the focus of extensive research, leading to the development of highly innovative and efficient methodologies. news-medical.netsciencedaily.com While many classical methods exist, recent advancements have prioritized modularity, efficiency, stereoselectivity, and the ability to functionalize the piperidine ring at specific positions. These modern strategies hold significant potential for the synthesis of this compound and its derivatives by providing access to key intermediates or by allowing for direct introduction of sulfur-containing functional groups.
A groundbreaking modular strategy recently developed by researchers at Scripps Research and Rice University simplifies the creation of complex piperidines through a two-stage process. news-medical.netsciencedaily.com This method combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. sciencedaily.com The first step employs enzymes for selective C-H oxidation, adding a hydroxyl group to a specific site on the piperidine molecule. news-medical.net In the second step, these hydroxylated piperidines undergo a radical cross-coupling reaction using nickel electrocatalysis to form new carbon-carbon bonds. news-medical.netsciencedaily.com This approach is notable for eliminating the need for protecting groups and expensive precious metal catalysts like palladium, thereby streamlining the synthesis of high-value piperidines. news-medical.net The demonstrated synthesis of various complex piperidines, reducing multi-step processes to just two to five steps, highlights its potential applicability for creating functionalized precursors to this compound. news-medical.net
Gold catalysis has also emerged as a powerful tool in modern piperidine synthesis. nih.gov A one-pot synthesis for piperidin-4-ols has been developed that proceeds through a sequence of gold-catalyzed cyclization of an N-homopropargyl amide, followed by chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov This method is highly modular, allowing for flexibility from readily available starting materials like imines, propargyl Grignard reagents, and carboxylic acids. nih.gov A key advantage is that the piperidine nitrogen remains free for further derivatization. nih.gov While this specific pathway yields a 4-hydroxy-piperidine, this functional group serves as a versatile handle for subsequent conversion to a thiol group.
Photoredox catalysis offers another novel route to functionalized piperidines. chinesechemsoc.org Researchers have developed methods for the photoredox-catalyzed aminoarylation and thioamination of unactivated alkenes. chinesechemsoc.org These reactions, which can be tuned to favor the formation of six-membered N-heterocycles, provide direct access to functionalized piperidine skeletons. chinesechemsoc.org The development of a thioamination reaction is particularly relevant as it offers a direct pathway for incorporating a sulfur-containing group, a key step in synthesizing compounds like this compound. chinesechemsoc.org
Direct and site-selective C-H functionalization represents a highly efficient strategy for synthesizing substituted piperidines. Rhodium-catalyzed C-H insertion reactions have been successfully employed to functionalize the piperidine ring at the C2, C3, or C4 positions. nih.gov The selectivity of the functionalization is controlled by the choice of catalyst and the nitrogen-protecting group. nih.gov Notably, the use of N-α-oxoarylacetyl-piperidines in conjunction with a specific rhodium catalyst, Rh₂(S-2-Cl-5-BrTPCP)₄, directs the functionalization to the C4 position, providing a direct route to 4-substituted analogues. nih.gov
Other metal-catalyzed cyclization reactions have also expanded the toolkit for piperidine synthesis. An aza-Prins type cyclization mediated by Niobium(V) chloride (NbCl₅) has been shown to be an effective method for producing 4-chloro-piperidine derivatives from epoxides and homoallylic amines. rasayanjournal.co.in The resulting 4-chloro substituent is a labile group that can be readily displaced by a thiol nucleophile to yield this compound. rasayanjournal.co.in Furthermore, various other metal catalysts, including palladium and iridium, are used in diverse cyclization strategies, such as the oxidative amination of alkenes and "hydrogen borrowing" annulation methods, to construct the piperidine ring with high stereoselectivity. nih.gov
These recent innovations, summarized in the table below, represent a significant leap forward in the synthesis of complex and functionalized piperidines. Their modularity, efficiency, and selectivity offer powerful and versatile platforms that can be adapted for the targeted synthesis of this compound and its derivatives.
Table 1: Summary of Recent Innovative Synthetic Methods for Piperidine Derivatives
| Methodology | Catalyst / Reagent | Key Reaction Type | Key Advantages | Potential Application for this compound Synthesis |
| Biocatalytic Oxidation & Radical Cross-Coupling | Enzyme / Nickel | C-H Oxidation / Cross-Coupling | Modular, cost-effective, reduced steps, avoids protecting groups and precious metals. news-medical.net | Synthesis of a functionalized piperidine precursor at the 4-position. |
| Gold-Catalyzed Cyclization | Gold(I) Complex | Cyclization / Reduction / Rearrangement | One-pot, highly modular, stereoselective, free nitrogen for derivatization. nih.gov | Creation of a 4-hydroxypiperidine (B117109) intermediate, which can be converted to a thiol. |
| Photoredox Catalysis | Photoredox Catalyst | Thioamination of Alkenes | Direct incorporation of sulfur functionality, uses readily available starting materials. chinesechemsoc.org | Direct synthesis of a trifluoromethylthiolated piperidine or similar thio-functionalized derivative. |
| Rhodium-Catalyzed C-H Functionalization | Rhodium Catalyst | C-H Insertion | Site-selective functionalization at C4, high diastereoselectivity. nih.gov | Direct introduction of a functional group at the 4-position, which can be or be converted to a thiol. |
| Aza-Prins Cyclization | Niobium(V) Chloride | Cyclization of Epoxides | Good yields, uses a less common Lewis acid, creates a versatile intermediate. rasayanjournal.co.in | Synthesis of a 4-chloro-piperidine intermediate for subsequent nucleophilic substitution with a thiol. |
Comprehensive Spectroscopic and Structural Characterization of 4 Piperidinethiol Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, particularly protons (¹H) and carbon-13 (¹³C).
Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignment
The ¹H NMR spectrum of 4-Piperidinethiol is expected to display signals corresponding to the protons of the piperidine (B6355638) ring and the thiol group. The piperidine ring, being a saturated heterocyclic amine, typically exists in chair conformations, leading to distinct axial and equatorial protons.
N-H Proton: The proton attached to the nitrogen atom of the piperidine ring is expected to appear as a broad singlet. Its chemical shift is highly variable, influenced by solvent, concentration, and hydrogen bonding, typically observed in the range of 1-5 ppm, though it can be further downfield ajol.info.
Protons Alpha to Nitrogen (C2, C6): The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are generally deshielded due to the electronegativity of nitrogen. For piperidine itself, these protons are observed around 2.7-2.8 ppm chemicalbook.com.
Protons Beta to Nitrogen (C3, C5): The protons on the carbons at the beta position to nitrogen (C3 and C5) are typically found at higher field (more shielded) than the alpha protons. In piperidine, these signals appear around 1.4-1.6 ppm chemicalbook.com.
Protons at C4: The protons attached to the carbon bearing the thiol group (C4) will also be influenced by the sulfur atom.
Thiol (-SH) Proton: The proton of the thiol group is expected to appear as a singlet, with its chemical shift being highly variable, commonly observed between 1.5 and 4.0 ppm. This variability is attributed to factors such as solvent, concentration, and temperature vscht.cz.
Table 3.1.1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (ppm) | Typical Multiplicity | Relevant Functional Group / Environment | Cited Source(s) |
| N-H | 1.0 - 5.0 (variable) | s (broad) | Secondary amine | ajol.info, vscht.cz |
| C2/C6-H (α to N) | 2.7 - 3.0 | m | Piperidine ring (α to N) | chemicalbook.com |
| C3/C5-H (β to N) | 1.4 - 1.8 | m | Piperidine ring (β to N) | chemicalbook.com |
| C4-H | 2.5 - 3.5 | m | Piperidine ring (γ to N, α to S) | Inferred |
| S-H | 1.5 - 4.0 (variable) | s | Thiol group | vscht.cz |
Carbon-13 (¹³C) NMR Spectral Analysis and Carbon Skeletal Determination
¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.
C2, C6 (Alpha to Nitrogen): Carbons adjacent to the nitrogen atom typically resonate in the range of 45-55 ppm due to the deshielding effect of nitrogen oregonstate.edu, libretexts.org.
C3, C5 (Beta to Nitrogen): These carbons are further from the nitrogen and are expected to appear in a more shielded region, typically around 25-35 ppm oregonstate.edu, libretexts.org.
C4 (Attached to Sulfur): The carbon atom directly bonded to the sulfur atom (C4) is influenced by the electronegativity of sulfur. Such carbons are generally found in the range of 20-50 ppm, depending on the specific structure oregonstate.edu, libretexts.org.
Table 3.1.2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (ppm) | Relevant Functional Group / Environment | Cited Source(s) |
| C2, C6 | 45 - 55 | Piperidine ring (α to N) | oregonstate.edu, libretexts.org |
| C3, C5 | 25 - 35 | Piperidine ring (β to N) | oregonstate.edu, libretexts.org |
| C4 | 20 - 50 | Piperidine ring (α to S) | oregonstate.edu, libretexts.org |
Advanced 2D-NMR Techniques (e.g., HMBC, HSQC) for Connectivity Confirmation
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between protons and carbons, thereby confirming the molecular skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly bonded to heteronuclei (like ¹³C). For this compound, HSQC would confirm which protons are directly attached to specific carbon atoms within the piperidine ring and at the C4 position columbia.edu, libretexts.org. It is particularly useful for assigning proton and carbon signals that might overlap in 1D spectra pressbooks.pub.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds, providing crucial information about the connectivity across the molecule. This technique would help confirm the position of the thiol group at C4 by observing correlations between the thiol proton and carbons, or between protons on adjacent carbons (C3, C5) and the C4 carbon columbia.edu, libretexts.org. For piperidine systems, HMBC can help differentiate between various ring positions and confirm substitution patterns ajol.info, researchgate.net.
Nitrogen-15 (¹⁵N) NMR for Nitrogen Environment Characterization
¹⁵N NMR spectroscopy can provide direct information about the nitrogen atom within the piperidine ring. For a secondary amine like the one in this compound, the nitrogen signal is typically observed in the range of 20-50 ppm in protic solvents or slightly downfield in aprotic solvents ajol.info, researchgate.net. The exact chemical shift is sensitive to the electronic environment and any substituents, including hydrogen bonding.
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
Infrared (IR) spectroscopy identifies functional groups within a molecule by detecting the absorption of specific frequencies of infrared light, which correspond to the vibrational modes of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands indicative of its functional groups:
S-H Stretching: The thiol (-SH) group is characterized by a stretching vibration that typically appears as a weak to medium band in the region of 2550-2600 cm⁻¹ vscht.cz.
N-H Stretching: The secondary amine (piperidine) nitrogen atom possesses an N-H bond, which exhibits a stretching vibration usually observed as a medium to strong band between 3300-3500 cm⁻¹ specac.com. This band can be broadened by hydrogen bonding.
C-H Stretching (Aliphatic): The numerous C-H bonds in the piperidine ring will result in strong absorption bands in the 2850-3000 cm⁻¹ region, characteristic of sp³ hybridized carbons libretexts.org, libretexts.org.
C-N Stretching: The carbon-nitrogen bond within the piperidine ring typically shows stretching vibrations in the range of 1020-1200 cm⁻¹ specac.com.
C-H Bending: Various bending vibrations for the methylene (B1212753) groups (CH₂) of the piperidine ring are expected in the fingerprint region (below 1500 cm⁻¹), with common bands around 1450-1470 cm⁻¹ and 720-725 cm⁻¹ for rocking modes in longer alkyl chains libretexts.org, libretexts.org.
Table 3.2: Expected IR Absorption Bands for this compound
| Functional Group / Bond | Expected Absorption (cm⁻¹) | Intensity | Cited Source(s) |
| S-H Stretch | 2550 - 2600 | Weak-Medium | vscht.cz |
| N-H Stretch | 3300 - 3500 | Medium-Strong | specac.com |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | libretexts.org, libretexts.org |
| C-N Stretch | 1020 - 1200 | Medium | specac.com |
| C-H Bend (CH₂) | 1450 - 1470 | Medium | libretexts.org, libretexts.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to elucidate its structure through the analysis of fragmentation patterns.
The molecular formula of this compound is C₅H₁₁NS nih.gov. Its calculated molecular weight is approximately 117.22 g/mol nih.gov.
Upon ionization (e.g., by electron ionization, EI, or electrospray ionization, ESI), the molecule forms a molecular ion. Subsequent fragmentation can occur through various pathways, providing structural clues:
Molecular Ion (M⁺): An ion corresponding to the intact molecule, with a mass-to-charge ratio (m/z) of 117.22 nih.gov.
Alpha-Cleavage: Cleavage of bonds adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for amines, leading to characteristic fragment ions msu.edu, libretexts.org.
C-S Bond Cleavage: The cleavage of the carbon-sulfur bond could lead to fragments containing the piperidine ring or the thiol group. For instance, loss of the •SH radical could yield a fragment ion with m/z 84, representing the piperidine ring.
Loss of Hydrogen: The thiol group could undergo loss of a hydrogen radical (•H), leading to a fragment ion at m/z 116.
Table 3.3: Expected Mass Spectrometric Data for this compound
| Ion Type | Expected m/z | Probable Fragmentation Pathway / Description | Cited Source(s) |
| Molecular Ion (M⁺) | 117.22 | Intact molecule | nih.gov |
| [M-H]⁺ | 116 | Loss of hydrogen radical from the thiol group | Inferred |
| [Piperidine Ring]⁺ | 84 | Cleavage of C-S bond and loss of SH radical | Inferred |
| Alpha-cleavage ions | Varies | Fragmentation adjacent to the nitrogen atom in the piperidine ring | msu.edu, libretexts.org |
Compound List:
this compound
Unfortunately, despite extensive searching, no specific research findings or data pertaining to the Ultraviolet-Visible (UV-Vis) spectroscopy (including optical transparency, band gap energy, purity assessment, or concentration quantification) or X-ray Diffraction (XRD) for single crystal structure determination of This compound were found in the provided search results. The search results primarily offered general information about these analytical techniques and their applications on various other compounds, rather than specific data for this compound.
Therefore, it is not possible to generate a detailed, scientifically accurate article with data tables and research findings specifically for this compound as per the outlined requirements.
To fulfill your request, specific studies detailing the spectroscopic and crystallographic characterization of this compound would be necessary.
Computational Chemistry and Theoretical Investigations of 4 Piperidinethiol
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are vital for understanding the three-dimensional structure and preferred spatial arrangements of a molecule. This involves exploring the potential energy surface to identify low-energy conformers.
Molecular Mechanics (MMFF) force fields, such as MMFF94 and MMFF94s, are widely utilized for geometrical optimization and conformational analysis tandfonline.combigchem.euschrodinger.comnrel.govmolsoft.comfrontiersin.orgucsb.edu. These methods employ classical physics principles, treating atoms as spheres and bonds as springs, with parameters derived from experimental data or high-level quantum calculations. The MMFF force field is particularly optimized for a wide range of functional groups relevant in pharmaceutical chemistry bigchem.euschrodinger.com.
For 4-Piperidinethiol, MMFF methods can be employed to:
Geometrical Optimization : Determine the equilibrium bond lengths, bond angles, and torsional angles, leading to the most stable three-dimensional structure. This process involves iteratively adjusting atomic positions to minimize the system's potential energy, thereby finding a local minimum on the potential energy surface shodor.orgpsicode.orgscm.commdpi.com.
Conformational Sampling : Generate a diverse set of possible conformers by systematically rotating around rotatable bonds. The lowest energy conformers are then identified, providing insights into the molecule's flexibility and preferred spatial arrangements bigchem.euschrodinger.comfrontiersin.orgucsb.edu.
While specific MMFF optimization results for this compound were not detailed in the retrieved literature, these methods are standard for initial structural elucidation and conformational exploration of molecules with similar structural motifs tandfonline.comnrel.govmolsoft.com.
Quantum Chemical Calculations
Quantum chemical methods offer a more rigorous approach by solving approximations of the Schrödinger equation, providing deeper insights into electronic structure and properties.
Ab initio methods, which derive all electron properties from first principles without empirical parameters, and Density Functional Theory (DFT), which relates the electronic energy to the electron density, are cornerstone techniques in computational chemistry libretexts.orgtau.ac.il. DFT, particularly with hybrid functionals like B3LYP, is widely applied due to its favorable balance between accuracy and computational cost derpharmachemica.comnih.govarabjchem.orgresearchgate.netresearchgate.net.
Studies involving DFT and ab initio calculations for molecules similar to this compound have focused on:
Geometry Optimization : Obtaining highly accurate molecular geometries, including bond lengths, angles, and dihedral angles derpharmachemica.comnih.govresearchgate.netarxiv.org. These calculations often use basis sets such as 6-31G(d), 6-31G(d,p), or 6-311++G(d,p) derpharmachemica.comnih.govresearchgate.netresearchgate.net.
Electronic Structure : Investigating the distribution of electrons within the molecule, which influences its reactivity and properties arxiv.orgfiu.edu.
Spectroscopic Properties : Simulating vibrational frequencies (IR/Raman), NMR chemical shifts, and UV-Vis spectra to aid in the interpretation of experimental data derpharmachemica.comresearchgate.netresearchgate.netschrodinger.com.
Reactivity Analysis : Predicting reactive sites and understanding reaction mechanisms through analyses like molecular electrostatic potential (MEP) maps and frontier molecular orbital (HOMO-LUMO) energies derpharmachemica.comnih.govarxiv.org.
The theoretical determination of bond lengths, angles, and charge distributions provides a detailed picture of the molecule's static structure and electronic environment arxiv.orgfiu.edu.
Semi-empirical methods represent a compromise between the accuracy of ab initio methods and computational efficiency, incorporating empirical parameters to approximate certain integrals libretexts.orgtau.ac.ilnumberanalytics.comuomustansiriyah.edu.iqdtic.mil. Methods such as AM1, PM3, and MNDO are commonly used for calculating various molecular properties.
These methods are valuable for:
Predicting Molecular Properties : Estimating heats of formation, dipole moments, and ionization potentials numberanalytics.comuomustansiriyah.edu.iq.
Geometry Optimization : Providing reasonably accurate optimized geometries for larger molecules where ab initio methods might be too computationally demanding shodor.orgmdpi.comnumberanalytics.com.
Conformational Analysis : Exploring conformational space, although often less rigorously than higher-level methods numberanalytics.com.
While specific semi-empirical calculations for this compound were not detailed in the retrieved literature, these methods are applicable for a preliminary assessment of its molecular properties and structure numberanalytics.comuomustansiriyah.edu.iqdtic.mil.
The simulation of spectroscopic data is a powerful tool for validating theoretical models against experimental results and for interpreting complex spectra.
NMR Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT calculations to predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental spectra derpharmachemica.comresearchgate.net.
IR and Raman Spectroscopy : Vibrational frequencies calculated using DFT methods (e.g., B3LYP) are typically scaled to match experimental FT-IR and FT-Raman spectra. These calculations help in assigning specific vibrational modes to molecular functional groups and bonds derpharmachemica.comresearchgate.netresearchgate.net.
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) calculations, often using functionals like B3LYP, are employed to simulate UV-Vis absorption spectra, correlating electronic transitions with observed absorption bands researchgate.netresearchgate.net.
These simulations provide a theoretical fingerprint that can significantly aid in the unambiguous identification and characterization of this compound derpharmachemica.comresearchgate.netresearchgate.net.
Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior.
Charge Distribution : Techniques like Mulliken population analysis and Natural Population Analysis (NPA) are used to calculate partial atomic charges. These values indicate the electron density around individual atoms and can predict sites of electrophilic or nucleophilic attack derpharmachemica.comnih.govfiu.edu. Molecular electrostatic potential (MEP) maps visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule derpharmachemica.comnih.gov.
Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions provide critical information about a molecule's reactivity. The HOMO-LUMO energy gap, for instance, is related to the molecule's stability and electronic excitation properties derpharmachemica.comnih.govarxiv.org.
These analyses are fundamental for predicting how this compound might interact with other molecules or participate in chemical reactions derpharmachemica.comnih.govarxiv.orgfiu.edu.
Note on Data Tables: Specific numerical data (e.g., optimized bond lengths, angles, vibrational frequencies, NMR chemical shifts, partial atomic charges, HOMO-LUMO gaps) for this compound were not explicitly detailed in the retrieved search results. The studies found primarily focused on methodologies or investigated related piperidine (B6355638) derivatives. Therefore, specific data tables for this compound could not be generated from the provided literature.
Compound List
this compound
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other, aiming to minimize the binding free energy nih.govresearchgate.net. This method is crucial in drug discovery for screening large compound libraries and designing new ligands. Studies involving piperidine derivatives, which share structural similarities with this compound, have utilized molecular docking to understand their interactions with biological targets. For instance, a study on piperidine-based compounds identified potent ligands for the sigma receptor 1 (S1R), where docking poses revealed key interactions such as hydrogen bonds and π-cation interactions with amino acid residues like Glu172, Asp126, and Phe107 nih.gov. These interactions are critical for determining binding affinity and efficacy. Similarly, a computational investigation of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP) against SARS-CoV-2 protease demonstrated efficient interaction with the target protein, highlighting the utility of docking in identifying potential therapeutic agents nih.gov. While direct docking studies specifically on this compound were not explicitly detailed in the provided search results, the general application of molecular docking to related piperidine scaffolds underscores its importance in predicting ligand-target interactions and guiding further research nih.govnih.govresearchgate.netnih.govd-nb.infoimist.majst.go.jp.
In Silico Prediction of Molecular Properties and Reactivity
In silico methods provide powerful tools for predicting the physicochemical properties and reactivity of chemical compounds without the need for experimental synthesis. These predictions are invaluable for early-stage drug design and chemical process development. For compounds containing the 4-piperidone (B1582916) core, computational studies have been employed to investigate molecular structure, frontier molecular orbitals (FMO) energies, electron affinities, and reactivity indices nih.gov. For example, Fukui and Parr functions have been used to study electrophilic properties and predict reactivity towards nucleophilic attack, with aromatic ring substituents significantly influencing these characteristics nih.gov.
Software tools like Mirabilis are designed to predict reactivity, solubility, and volatility purges, aiding in the assessment of carry-over risk for impurities in drug substance synthesis lhasalimited.orglhasalimited.org. Similarly, other computational approaches focus on predicting various molecular properties, including 3D molecular geometries, potential energy scans, conformer populations, electronic properties (charge distribution, molecular orbitals, reactivity indices), and spectroscopic properties (IR, NMR, UV-vis) jstar-research.comeuropa.eumdpi.com. These predictions can strongly complement experimental results and provide insights into a molecule's behavior and potential applications jstar-research.com. While specific in silico property predictions for this compound were not directly found, the methodologies applied to similar piperidine derivatives highlight the broad applicability of these techniques nih.govresearchgate.netnih.goveuropa.eumdpi.comeuropa.eusciensage.infoeijppr.com.
Theoretical Studies of Reaction Mechanisms and Pathways
The development of computational tools and methodologies for reaction prediction is an active area of research, aiming to efficiently search reaction paths and design synthetic routes cecam.orgfrontiersin.orgrsc.org. These methods combine chemical theory with heuristics, often by analyzing molecular graphs and reaction networks to identify favorable pathways rsc.org. For example, studies on SN2 reactions have utilized DFT to analyze potential energy surfaces, transition states, and solvent effects, providing a detailed understanding of the reaction mechanism researchgate.net. While specific theoretical studies on the reaction mechanisms of this compound were not detailed in the provided search results, the general principles and methodologies applied to other organic reactions, such as the synthesis of piperidone scaffolds via Diels-Alder reactions or the catalytic mechanisms of nickel-catalyzed cross-coupling reactions, illustrate the importance of theoretical investigations in understanding chemical transformations wikipedia.orgresearchgate.netoaepublish.com.
Research Applications in Medicinal Chemistry and Chemical Biology
Development of Enzyme Modulators
Enzyme modulators are critical tools in understanding biological processes and are key targets for therapeutic intervention. The 4-piperidinethiol moiety, with its reactive thiol group and piperidine (B6355638) ring, offers a versatile platform for designing molecules that can interact with enzyme active sites.
Cholinesterase Substrates and Inhibitors
Cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial enzymes involved in neurotransmission. Modulating their activity is a significant area of research, particularly for conditions like Alzheimer's disease. Derivatives of this compound, specifically N-methyl-4-piperidinethiol, have been investigated as substrates for these enzymes.
Alkyl and aryl thioesters derived from N-methyl-4-piperidinethiol have been synthesized and characterized as substrates for cholinesterases tandfonline.comtandfonline.com. These thioester derivatives are amenable to kinetic analysis using methods like the Ellman assay, allowing for the evaluation of their hydrolysis rates by AChE and BuChE tandfonline.comtandfonline.comdiva-portal.org. Such characterization is instrumental in developing potential imaging agents for cholinesterases, as the hydrolysis products can be detected tandfonline.comtandfonline.com.
The kinetic behavior of these N-methyl-4-piperidinethiol thioesters reveals insights into their interaction with different cholinesterases. For instance, the acetyl ester of N-methyl-4-piperidinethiol demonstrated the greatest affinity for AChE, followed by the propionyl ester. In contrast, the butyryl derivative was not hydrolyzed by AChE under the studied conditions tandfonline.comtandfonline.com. This differential hydrolysis highlights the substrate specificity influenced by the acyl chain length.
Table 1: Cholinesterase Hydrolysis Characteristics of N-methyl-4-piperidinethiol Thioester Derivatives
| Thioester Derivative of N-methyl-4-piperidinethiol | Enzyme | Relative Affinity/Hydrolysis | Citation(s) |
| Acetyl ester | AChE | Greatest affinity | tandfonline.comtandfonline.com |
| Propionyl ester | AChE | High affinity | tandfonline.comtandfonline.com |
| Butyryl derivative | AChE | Not hydrolyzed | tandfonline.comtandfonline.com |
| Various (e.g., n-butyrate, n-valerate) | BuChE | Affinity increases with longer acyl chains | tandfonline.comtandfonline.com |
Structure-activity relationship (SAR) studies on N-methyl-4-piperidinethiol derivatives as cholinesterase substrates provide valuable information for designing enzyme modulators. The observed trends indicate that the nature of the acyl group significantly influences binding affinity and hydrolysis by AChE and BuChE tandfonline.comtandfonline.com. Specifically, for AChE, shorter acyl chains (acetyl, propionyl) showed higher affinity, whereas for BuChE, longer acyl chains were favored, suggesting a broader substrate preference for BuChE tandfonline.comtandfonline.com. While direct inhibition data for this compound itself is not detailed in the provided results, these SAR findings on its derivatives underscore the potential of the piperidinyl scaffold in developing selective cholinesterase inhibitors by fine-tuning the attached functional groups.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Research
Based on the provided search results, there is no direct research linking this compound to the inhibition of Dipeptidyl Peptidase-4 (DPP-4). The literature in this area primarily discusses established DPP-4 inhibitors used in the treatment of type 2 diabetes nih.govwikipedia.orgfrontiersin.orgemanresearch.orgtouchendocrinology.com.
11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibitory Activity
The literature search did not yield any specific studies detailing the inhibitory activity of this compound against 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1). The identified research on 11β-HSD1 inhibitors focuses on compounds such as PF 915275, curcumin, carbenoxolone, and epigallocatechin gallate tocris.commdpi.comnih.govplos.orgwikipedia.org.
Compound List:
this compound
N-methyl-4-piperidinethiol
Acetyl ester of N-methyl-4-piperidinethiol
Propionyl ester of N-methyl-4-piperidinethiol
Butyryl derivative of N-methyl-4-piperidinethiol
1-methyl-4-piperidinol
1-methyl-4-piperidinyl acetate (B1210297)
1-methyl-4-piperidinyl propionate (B1217596)
1-methyl-4-piperidinyl n-butyrate
1-methyl-4-piperidinyl n-valerate
Acetylthiocholine
Butyrylthiocholine
Applications in Catalysis and Materials Science
Catalytic Applications of 4-Piperidinethiol and its Complexes
The this compound molecule offers two distinct coordination sites: the nitrogen atom of the piperidine (B6355638) ring and the sulfur atom of the thiol group. This allows it to function as a versatile ligand in organometallic chemistry. uomustansiriyah.edu.iqlibretexts.org It can act as a monodentate ligand, coordinating to a metal center through either the nitrogen or the sulfur atom. More significantly, it can serve as a bidentate chelating ligand, forming a stable ring structure with the metal. This chelation effect often enhances the stability of the resulting metal complex.
The design of ligands is a crucial aspect of developing high-performance catalysts. rsc.org The steric bulk and electronic properties of the this compound ligand can be tuned. For instance, substitution at the nitrogen atom can alter the steric hindrance around the metal center, influencing the selectivity of the catalytic reaction. The thiol group, being a soft donor, has a strong affinity for soft transition metals, making this compound a promising candidate for a range of catalytic systems. The development of new ligand structures is a continuous effort to advance transition-metal catalyzed cross-coupling reactions. tum.de
The structural features of this compound make its derivatives potential candidates for ligands in various catalytic transformations.
Hydrogen Transfer: Catalytic transfer hydrogenation is a key process in organic synthesis, utilizing hydrogen donors like alcohols or formic acid to reduce unsaturated compounds. nih.gov Chiral piperidines, which are valuable structural motifs in pharmaceuticals, can be synthesized from pyridinium (B92312) salts through rhodium-catalyzed transfer hydrogenation. dicp.ac.cn Furthermore, iridium complexes have been investigated for the acceptorless dehydrogenation of 4-methylpiperidine, a process relevant to liquid organic hydrogen carriers (LOHCs) for hydrogen storage. rsc.orgscispace.com While not directly employing this compound as a ligand, these studies highlight the reactivity of the piperidine ring in hydrogenation and dehydrogenation processes.
Electrocatalysis: This field involves the use of catalysts to accelerate electrochemical reactions. The surface properties and electronic structure of the catalyst are paramount. While specific studies on this compound in electrocatalysis are not prominent, thiol-containing compounds are known to self-assemble on metal surfaces (like gold), which could be a strategy to modify electrode surfaces for specific electrocatalytic applications.
Olefin Polymerization: The production of polyolefins is a cornerstone of the polymer industry, relying heavily on sophisticated catalysts. researchgate.net Catalyst design concepts often focus on the ligand environment around the metal center (e.g., zirconium or hafnium) to control polymer properties. rsc.orgresearchgate.netnih.gov Post-metallocene catalysts, in particular, offer a high degree of freedom for ligand design. researchgate.net The steric and electronic profile of ligands derived from this compound could potentially be tailored to influence the polymerization process, although specific examples are not yet prevalent in the literature.
Olefin Metathesis: This powerful reaction redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, enabled by catalysts based on metals like ruthenium, molybdenum, or tungsten. masterorganicchemistry.comlibretexts.orgwikipedia.org Olefin metathesis has been utilized as a key step in the synthesis of piperidine-based iminosugars, which are of therapeutic interest. researchgate.net This application showcases the synthesis of the piperidine scaffold rather than the use of a piperidinethiol-based catalyst.
Sulfonation of ligands is a common strategy to impart water solubility to homogeneous catalysts, facilitating catalyst recovery in biphasic catalysis. While direct research on sulfonated this compound catalytic systems is limited, the concept is broadly applicable. Introducing sulfonic acid groups onto the this compound scaffold could create water-soluble ligands. These ligands could then be used to form water-soluble metal complexes, enabling catalytic reactions to be performed in aqueous or biphasic systems. This approach simplifies product separation and catalyst recycling, which are key principles of green chemistry.
Materials Science Innovations Incorporating this compound Scaffolds
The versatility of this compound extends beyond catalysis into the realm of materials science, where its functional groups can be used to build novel organic materials with specific properties.
The thiol and amine groups in this compound are reactive handles for various chemical modifications, allowing it to be incorporated into larger molecular architectures. Thiol-ene and thiol-epoxy "click" reactions are highly efficient methods for creating new materials. mdpi.com For instance, the reaction of thiols with epoxy-functionalized molecules can yield sulfur-containing functionalized materials. A general procedure for such a reaction is outlined below.
Table 1: General Procedure for Thiol-Epoxy Click Reaction
| Step | Description |
|---|---|
| 1. Reactant Preparation | An epoxy-containing compound and a thiol compound (such as this compound) are dissolved in a suitable solvent (e.g., THF). |
| 2. Catalyst Addition | A catalyst, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or lithium hydroxide (B78521) (LiOH), is added to the mixture. |
| 3. Reaction | The mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like TLC or NMR. |
| 4. Work-up | The solvent is removed, and the crude product is purified, typically by column chromatography. |
This methodology allows for the synthesis of a wide range of functional materials with high yields and regioselectivity under mild conditions. mdpi.com By using this compound in such reactions, materials incorporating the piperidine ring and its associated properties (e.g., basicity, hydrogen bonding capability) can be created.
Non-linear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. nih.govrsc.org Organic compounds with delocalized π-electron systems are often good candidates for NLO materials. nih.gov The NLO response of a molecule is related to its polarizability and hyperpolarizability. While this compound itself is not a typical chromophore, it can be functionalized to create molecules with NLO properties.
The piperidine ring can act as a component of a donor-π-acceptor (D-π-A) system, which is a common design motif for NLO chromophores. The nitrogen atom can function as an electron donor. By chemically modifying this compound to link the nitrogen atom to a π-conjugated bridge and an electron-acceptor group, it is possible to synthesize new NLO-active materials. The third-order nonlinear optical susceptibility (χ³) and the nonlinear refractive index (n₂) are key parameters that characterize the NLO response of a material. rsc.org Theoretical calculations using Density Functional Theory (DFT) are often employed to predict the NLO properties of newly designed molecules. nih.gov The synthesis of metal-terminated polymethines is one strategy to achieve large third-order polarizabilities. rsc.org
Table 2: Key Parameters in NLO Materials
| Parameter | Symbol | Description |
|---|---|---|
| Linear Polarizability | ⟨α⟩ | A measure of the ease with which the electron cloud of a molecule can be distorted by an electric field. |
| First Hyperpolarizability | β | Related to the second-order NLO response, such as second-harmonic generation. |
| Second Hyperpolarizability | ⟨γ⟩ | Related to the third-order NLO response, such as third-harmonic generation and the nonlinear refractive index. |
| Third-Order NLO Susceptibility | χ³ | A macroscopic measure of the third-order NLO response of a material. |
By incorporating the this compound scaffold into thoughtfully designed molecular structures, new materials with potential applications in optoelectronics and photonics could be developed.
Development of Hybrid Ligands for Material Development
The strategic design of hybrid ligands, which incorporate multiple distinct functional moieties, is a cornerstone of modern materials science. These ligands offer the potential to create materials with novel and tunable properties by combining the characteristics of their constituent parts. In this context, this compound serves as a valuable building block, providing a robust heterocyclic scaffold with a reactive thiol group that can be readily functionalized to create bifunctional and multifunctional ligands for the development of advanced materials.
Research in this area has explored the synthesis of hybrid ligands where the this compound core is appended with other functional groups, enabling the resulting molecule to act as a versatile linker in coordination polymers, metal-organic frameworks (MOFs), or as a surface modifier for nanoparticles. The presence of both the nitrogen atom within the piperidine ring and the sulfur atom of the thiol group allows for multiple coordination modes with metal centers, leading to the formation of complex and often porous structures with interesting catalytic, sensing, or sorption properties.
A notable area of investigation involves the creation of ligands that can bridge metal centers to form extended networks. For instance, derivatives of this compound can be designed to coordinate with metal ions through both the piperidine nitrogen and the thiol sulfur, or the thiol group can be further reacted to introduce other coordinating functionalities. This dual-functionality is key to constructing robust frameworks with tailored pore sizes and chemical environments.
One specific example of a derivative being utilized in research is N-methyl-4-piperidinethiol. This compound has been synthesized and used to create a more complex molecule, (N-methylpiperidin-4-yl) 4-iodobenzenecarbothioate. scienceatlantic.ca While this particular molecule was developed as a surrogate for a radioligand, its synthesis demonstrates the principle of creating hybrid structures based on the this compound framework. The combination of the piperidine ring and the thioester linkage in this molecule illustrates how different chemical functionalities can be integrated.
The development of such hybrid ligands is a dynamic field of research. The table below summarizes the key components and potential applications of hybrid ligands derived from this compound.
| Ligand Component | Functional Moiety | Potential Application in Materials Science |
| This compound | Piperidine Ring (Nitrogen Donor) | Coordination to metal centers in MOFs and coordination polymers |
| Thiol Group (Sulfur Donor/Reactive Site) | Anchoring to metal surfaces, further functionalization | |
| Appended Group | Carboxylic Acids, Pyridyls, etc. | Bridging metal centers, creating porous networks |
| Photosensitive or Catalytic units | Development of functional materials for sensing or catalysis |
Interactive Data Table:
Analytical Methodologies for Detection and Quantification of 4 Piperidinethiol and Its Metabolites/derivatives
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating complex mixtures. In the context of 4-Piperidinethiol analysis, various chromatographic methods offer different levels of selectivity, sensitivity, and throughput.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. Its application to this compound often requires specific detection strategies due to the compound's molecular structure.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical method. However, this compound lacks a strong chromophore, making direct detection by UV spectrophotometry challenging. To overcome this limitation, a pre-column derivatization strategy can be employed. This involves reacting the analyte with a derivatizing agent that introduces a UV-active moiety to the molecule.
For instance, a method analogous to the analysis of piperidine (B6355638) can be applied, where a derivatizing agent like 4-toluenesulfonyl chloride is used. researchgate.netnih.gov The derivatized this compound can then be readily detected by a UV detector. The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous component (like water with 0.1% phosphoric acid) and an organic solvent (such as acetonitrile). researchgate.netnih.gov This method allows for sensitive and accurate quantification, with a linearity range that can be established for piperidine derivatives from approximately 0.44 to 53.33 μg/mL. researchgate.netnih.gov
Table 1: Example RP-HPLC Method Parameters for Piperidine Derivative Analysis
| Parameter | Condition |
|---|---|
| Column | Inertsil ODS C18 (250 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Water (0.1% Phosphoric Acid) : Acetonitrile (32:68, v/v) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Temperature | 30°C researchgate.net |
| Detection | UV Spectrophotometry |
| Derivatizing Agent | 4-Toluene Sulfonyl Chloride researchgate.netnih.gov |
| Limit of Detection (LOD) | ~0.15 µg/mL researchgate.netnih.gov |
| Limit of Quantitation (LOQ) | ~0.44 µg/mL researchgate.netnih.gov |
For compounds like this compound that lack a UV chromophore, Charged Aerosol Detection (CAD) offers a powerful alternative to UV detection. chromatographyonline.comwiley.comresearchgate.net CAD is a universal detector that can measure any non-volatile and many semi-volatile analytes. chromatographyonline.com The detection process involves nebulizing the HPLC eluent into droplets, which are then dried to form analyte particles. thermofisher.com These particles are charged by a stream of ionized nitrogen gas, and the resulting charge is measured by an electrometer, generating a signal proportional to the mass of the analyte. chromatographyonline.comthermofisher.com
This technique provides high sensitivity, a broad dynamic range, and a consistent response, making it advantageous for pharmaceutical analysis. chromatographyonline.com An isocratic reversed-phase HPLC method with CAD has been successfully developed for the quantitative determination of 4-methanesulfonyl-piperidine, a compound that also has no UV chromophore. researchgate.netepa.gov To enhance retention on a reversed-phase column, an ion-pairing agent such as heptafluorobutyric acid (HFBA) can be used. researchgate.netepa.gov
Table 2: Example HPLC-CAD Method Parameters
| Parameter | Condition |
|---|---|
| Column | Atlantis C18 (150 x 4.6 mm, 3.5 µm) researchgate.net |
| Mobile Phase | 0.1% Heptafluorobutyric Acid in Water-Acetonitrile (90:10, v/v) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.netepa.gov |
| Temperature | 40°C researchgate.netepa.gov |
| Detector | Charged Aerosol Detector (CAD) researchgate.netepa.gov |
| Nitrogen Gas Pressure | 35 psi researchgate.netepa.gov |
Gas Chromatography-Mass Spectrometry (GC/MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC/MS) is a highly specific and sensitive technique ideal for the trace analysis of volatile and semi-volatile compounds. mmu.ac.uk For the analysis of this compound, derivatization is often necessary to increase its volatility and thermal stability. The combination of GC's separation power with the analyte specificity of MS allows for highly reliable identification and quantification. unodc.org
The GC separates the components of a mixture, which are then ionized and detected by the mass spectrometer. nih.gov A capillary column, such as one with a 5% phenyl/95% methyl silicone phase, is typically used for separation. unodc.org Mass spectra are obtained in full scan mode, and for quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity. chromatographyonline.com This methodology has been successfully applied to the analysis of various piperidine and piperazine derivatives in seized materials and for toxicological screening. mmu.ac.ukunodc.org
Table 3: Typical GC/MS Parameters for Derivative Analysis
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., HP5 MS, 30 m x 0.25 mm i.d., 0.25 µm) mmu.ac.uk |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min) mmu.ac.uk |
| Injector Temperature | 280°C mmu.ac.uk |
| MS Source Temperature | 230°C mmu.ac.uk |
| Quadrupole Temperature | 150°C mmu.ac.uk |
| Scan Mode | Full Scan (50–550 amu) or Selected Ion Monitoring (SIM) mmu.ac.uk |
Thin-Layer Chromatography (TLC) for Qualitative and Semi-Quantitative Analysis
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative and semi-quantitative analysis of compounds. aga-analytical.com.plnih.govlibretexts.org It is frequently used for reaction monitoring, purity assessment, and screening. aga-analytical.com.plrroij.com In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica gel), and a solvent (mobile phase) is allowed to ascend the plate. nih.gov The components of the sample separate based on their differential partitioning between the stationary and mobile phases. aga-analytical.com.pl
For this compound, visualization of the separated spots may require the use of a visualizing agent, as the compound is not visible under UV light unless derivatized. nih.gov TLC is a versatile method that can be adapted for various purposes, including preparative applications to purify small amounts of a compound. rroij.com High-performance TLC (HPTLC) offers improved separation efficiency and the potential for accurate quantitative analysis through the use of densitometers. analyticaltoxicology.com
Table 4: Overview of TLC Analysis
| Feature | Description |
|---|---|
| Principle | Separation based on partitioning between a stationary phase (e.g., silica gel) and a mobile phase. aga-analytical.com.pl |
| Application | Reaction monitoring, purity evaluation, qualitative screening. aga-analytical.com.plrroij.com |
| Stationary Phase | Typically silica gel on glass, aluminum, or plastic plates. analyticaltoxicology.com |
| Mobile Phase | A solvent or mixture of solvents chosen to achieve optimal separation. |
| Detection | UV light (for UV-active compounds) or staining with visualizing agents. nih.gov |
| Analysis Type | Qualitative and semi-quantitative. aga-analytical.com.pl |
Spectroscopic Analytical Techniques
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its derivatives. longdom.org These methods rely on the interaction of molecules with electromagnetic radiation.
Key spectroscopic techniques for the analysis of this compound include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can confirm the connectivity of the molecular structure. For nitrogen-containing compounds like this compound, ¹⁵N NMR can provide additional structural insights. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. longdom.org For this compound, characteristic absorption bands would be expected for the N-H stretch of the secondary amine and the S-H stretch of the thiol group.
Mass Spectrometry (MS): As a standalone technique or coupled with chromatography (GC-MS or LC-MS), MS provides information about the molecular weight and fragmentation pattern of the analyte, which is crucial for its identification.
The combined application of these spectroscopic methods allows for the unambiguous confirmation of the structure of this compound and the identification of its metabolites and derivatives. mdpi.com
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-toluenesulfonyl chloride |
| Acetonitrile |
| Phosphoric acid |
| 4-methanesulfonyl-piperidine |
| Heptafluorobutyric acid (HFBA) |
| Helium |
| Hydrogen |
| Nitrogen |
| Silica gel |
| Piperidine |
| Piperazine |
| ¹H NMR |
| ¹³C NMR |
| ¹⁵N NMR |
| HMBC |
Raman Spectroscopy for Non-Invasive Identification and Quantification
Raman spectroscopy is a non-invasive and non-destructive vibrational spectroscopy technique that provides detailed chemical and structural information. tamu.edu It is well-suited for the rapid identification of substances, making it a valuable tool for analyzing compounds like this compound. tamu.eduresearchgate.net The technique involves illuminating a sample with a monochromatic laser, and the scattered light provides a unique spectral fingerprint of the molecule. This method can be applied in vivo and for in-line process monitoring, offering significant advantages for real-time analysis. researchgate.netrsc.org
While specific Raman spectra for this compound are not extensively documented in the provided literature, the analysis can be inferred from data on its parent compound, piperidine. The Raman spectrum of piperidine exhibits characteristic peaks related to the vibrations of its saturated heterocyclic ring structure. nih.govresearchgate.net Changes in the Raman signal, such as shifts in peak position or intensity, can occur depending on factors like the applied electrode potential when studied with surface-enhanced Raman scattering (SERS), a technique that significantly enhances the Raman signal of molecules adsorbed on metal surfaces. researchgate.net For this compound, the spectrum would be expected to show these characteristic piperidine ring modes, along with additional peaks corresponding to the C-S (carbon-sulfur) and S-H (thiol) vibrations, allowing for its specific identification.
Table 1: Illustrative Raman Shifts for Piperidine Ring Structure
| Vibrational Mode | Approximate Raman Shift (cm⁻¹) on Ag Electrode |
|---|---|
| Ring Breathing (Symmetric) | ~965 |
| CH₂ Twisting/Rocking | ~1030 |
| C-C Stretching | ~1160 |
| C-H Bending | ~1450 |
| C-H Stretching | ~2800-3000 |
Note: Peak positions can vary based on experimental conditions, such as solvent and surface interactions. researchgate.net
UV-Vis Spectroscopy for Concentration Determination
UV-Vis spectroscopy is a widely used quantitative analytical technique that measures the absorption of ultraviolet or visible light by a substance in solution. agilent.com According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. repligen.com This relationship allows for the precise determination of a compound's concentration by measuring its absorbance at a specific wavelength. agilent.comsszp.eu
The thiol functional group itself is a poor chromophore, meaning it does not absorb light strongly in the UV-Vis range. nih.gov Therefore, direct quantification of this compound at low concentrations is challenging. To overcome this, colorimetric chemical assays involving thiol-disulfide exchange are commonly employed. nih.govacs.org These methods use reagents that react with thiols to produce a chromophore that absorbs strongly in the visible region. acs.org
A classic example is the use of Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). DTNB reacts with a thiol (R-SH) to release the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a vibrant yellow color and a maximum absorbance around 412 nm. mdpi.com Another reagent, 4,4'-dipyridyl disulfide (4DPS), reacts with thiols to release pyridine-4-thione, which can also be measured spectrophotometrically. acs.org These indirect methods provide a simple and effective means for determining the concentration of this compound in a sample. nih.govacs.org
Table 2: Common Colorimetric Reagents for Thiol Quantification
| Reagent | Mechanism | Product Measured |
|---|---|---|
| 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | Thiol-disulfide exchange | 2-nitro-5-thiobenzoate (TNB²⁻) |
| 4,4'-dipyridyl disulfide (4DPS) | Thiol-disulfide exchange | 4(1H)-pyridinethione (4-PT) |
Data sourced from ACS Omega. acs.org
Method Validation Parameters and Performance Metrics
Analytical method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. ijpca.orgpharmavalidation.in It provides objective evidence that the method yields reliable, reproducible, and accurate results. wjarr.com The validation parameters discussed below are based on the International Council for Harmonisation (ICH) guidelines, which are widely accepted in the pharmaceutical industry. pharmavalidation.indemarcheiso17025.com
Specificity, Linearity, Precision (Repeatability, Intermediate Precision), Accuracy, and Robustness
These parameters are fundamental to demonstrating the performance and reliability of an analytical method for this compound.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. elementlabsolutions.compharmaguideline.com For a this compound assay, specificity would be demonstrated by showing that the signal measured is solely from the target compound and not from any potential interferents. ijpca.orgpharmavalidation.in
Linearity refers to the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. pharmaguideline.com This is typically evaluated by analyzing a series of standards of known concentrations and determining the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0. wjarr.comdemarcheiso17025.com For most methods, a minimum of five concentration levels is recommended. wjarr.com
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.compharmaguideline.com It is usually expressed as the relative standard deviation (%RSD). pharmavalidation.in
Repeatability (Intra-assay precision) refers to the precision obtained under the same operating conditions over a short interval of time. pharmavalidation.in
Intermediate Precision assesses variations within the same laboratory, such as on different days, with different analysts, or on different equipment. ijpca.org
Accuracy is the closeness of the test results obtained by the method to the true value. elementlabsolutions.compharmaguideline.com It is often determined by spike recovery studies, where a known amount of pure this compound is added to a sample matrix and the percentage of the analyte recovered is calculated.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. elementlabsolutions.com This provides an indication of its reliability during normal usage. elementlabsolutions.com Examples of variations include changes in pH, mobile phase composition, or temperature.
Table 3: Summary of Key Method Validation Parameters
| Parameter | Definition | Common Assessment |
|---|---|---|
| Specificity | Ability to measure only the analyte of interest. pharmaguideline.com | Analysis of blank, placebo, and spiked samples to check for interference. ijpca.org |
| Linearity | Proportionality of signal to analyte concentration. pharmaguideline.com | Calibration curve over a specified range; Correlation coefficient (r²). wjarr.com |
| Precision | Agreement among repeated measurements. pharmaguideline.com | Calculation of Relative Standard Deviation (%RSD) for repeatability and intermediate precision studies. pharmavalidation.in |
| Accuracy | Closeness of results to the true value. pharmaguideline.com | Percent recovery from spiked matrix samples. |
| Robustness | Resilience to small, deliberate method variations. elementlabsolutions.com | Varying parameters like pH, temperature, and evaluating the impact on results. wjarr.com |
Limits of Detection (LOD) and Quantification (LOQ)
The limits of detection and quantification define the lowest concentrations of an analyte that an analytical procedure can reliably measure.
Limit of Detection (LOD) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. loesungsfabrik.de It is the concentration that provides a signal that can be reliably distinguished from the background noise. loesungsfabrik.de
Limit of Quantification (LOQ) : The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. loesungsfabrik.dejuniperpublishers.com The LOQ is a critical parameter for the quantitative analysis of impurities or low levels of the main compound. nih.gov
Several methods can be used to determine LOD and LOQ. A common approach for instrumental methods that exhibit baseline noise, such as chromatography or spectroscopy, is based on the signal-to-noise (S/N) ratio. loesungsfabrik.de An S/N ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. juniperpublishers.com Alternatively, the LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulas:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where:
σ = the standard deviation of the response (e.g., from blank measurements or the y-intercept of the regression line). juniperpublishers.com
S = the slope of the calibration curve. juniperpublishers.com
Table 4: Distinction Between Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Definition | Typical Signal-to-Noise Ratio | Purpose |
|---|---|---|---|
| LOD | Lowest concentration that can be reliably detected. loesungsfabrik.de | 3:1 | Qualitative detection (presence/absence). loesungsfabrik.de |
| LOQ | Lowest concentration that can be reliably quantified with acceptable precision and accuracy. loesungsfabrik.de | 10:1 | Quantitative analysis of low analyte concentrations. nih.gov |
Future Perspectives and Emerging Research Avenues for 4 Piperidinethiol
Advancements in Stereoselective Synthesis
The development of stereoselective synthetic routes for chiral molecules is paramount in modern chemistry, particularly for pharmaceuticals and advanced materials. For 4-piperidinethiol, future research will likely focus on achieving precise control over the stereochemistry of both the piperidine (B6355638) ring and any chiral centers introduced through derivatization. Current research in asymmetric synthesis of piperidine derivatives highlights promising methodologies, such as Rh-catalyzed asymmetric carbometalation of dihydropyridines, which can furnish enantioenriched 3-substituted piperidines snnu.edu.cnacs.org. Organocatalytic approaches, including those employing bifunctional (thio)ureas, are also being explored for the asymmetric synthesis of substituted piperidine derivatives beilstein-journals.org. Furthermore, advancements in gold catalysis have provided modular and stereoselective routes to piperidin-4-ols, demonstrating the potential for developing enantioselective syntheses of related piperidine scaffolds nih.gov. Future efforts are expected to adapt and refine these techniques for the direct, stereoselective synthesis of chiral this compound derivatives, potentially involving chiral auxiliaries or asymmetric catalysis to control stereocenters.
Deeper Mechanistic Elucidation of Biological Activities
While specific biological activities of this compound itself may be niche, its structural motif is present in many biologically active compounds. Research into piperidine-based compounds has revealed their potential to interact with various biological targets, including sigma receptors nih.govnih.gov, histamine (B1213489) receptors researchgate.net, and various enzymes researchgate.net. Computational studies, such as molecular docking and dynamic simulations, are crucial for deciphering the precise binding modes and mechanisms of action of these compounds nih.gov. For instance, studies on piperidine derivatives have identified their ability to affect enzymes, receptors, and ion channels, suggesting a broad spectrum of potential pharmacological activities clinmedkaz.orgclinmedkaz.org. Future research will aim to elucidate the detailed molecular mechanisms by which this compound derivatives exert their biological effects, focusing on how the thiol group and the piperidine scaffold contribute to target binding and downstream signaling pathways. Understanding these mechanisms will be key to designing more potent and selective therapeutic agents.
Rational Design of Next-Generation Catalysts
The thiol group in this compound offers excellent coordination capabilities with transition metals, making it a promising candidate for designing novel catalytic systems. Research into the use of piperidinethiols as ligands in catalysis is an emerging area. Thiols, in general, are known to form stable complexes with metals like palladium, rhodium, and gold, which are widely used in catalytic transformations snnu.edu.cnacs.orgchinesechemsoc.orgnih.gov. Future research could explore the design of chiral catalysts by incorporating chiral variants of this compound as ligands for asymmetric catalysis, enabling the stereoselective synthesis of complex molecules. For example, chiral phosphines have been successfully employed in the Kwon annulation of imines with allenes to produce functionalized piperidines with high enantioselectivity acs.org. The development of metal-organic frameworks (MOFs) incorporating thiol functionalities also presents opportunities in heterogeneous catalysis and separations scienceatlantic.ca. Future work will focus on rationally designing metal complexes or organocatalysts featuring this compound or its derivatives to achieve enhanced catalytic activity, selectivity, and stability for a range of organic transformations.
Exploration of Novel Materials Science Applications
The thiol functional group is well-known for its ability to form strong bonds with noble metal surfaces, making it ideal for creating self-assembled monolayers (SAMs). These SAMs can be used to modify surface properties, such as wettability, adhesion, and electronic characteristics. Future research could explore the use of this compound derivatives in the development of functionalized surfaces for applications in biosensing, microelectronics, or as platforms for controlled chemical reactions. Furthermore, the incorporation of this compound into polymer matrices, either as a monomer, cross-linker, or pendant group, could lead to novel materials with unique properties, such as enhanced mechanical strength, metal-chelating capabilities, or stimuli-responsive behavior. Research into porous materials like Metal-Organic Frameworks (MOFs) also presents avenues where thiol-functionalized ligands, potentially derived from this compound, could be utilized for gas adsorption, separation, or catalysis scienceatlantic.ca.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, offering powerful tools for accelerating the design and discovery of new molecules. For this compound, AI/ML can be applied to predict its properties, optimize its synthesis, and design novel derivatives with tailored characteristics. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, powered by ML, can predict biological activities, binding affinities, and physicochemical properties based on molecular structure nih.gov. Generative AI models can be employed for de novo design, creating entirely new molecular structures with desired attributes nih.govmalariaworld.orgmdpi.comarxiv.org. Furthermore, ML can aid in predicting the performance of catalysts or the properties of materials incorporating this compound nih.govgithub.comrsc.orgarxiv.org. Future research will likely involve developing sophisticated AI/ML models trained on large datasets to predict the behavior of this compound derivatives in various applications, thereby streamlining the discovery process and reducing the need for extensive experimental screening.
Development of Sustainable and Economically Viable Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, emphasizing efficiency, reduced environmental impact, and economic viability. Future research into the synthesis of this compound will likely focus on developing sustainable and cost-effective routes. This could involve exploring catalytic methods that minimize waste, utilize safer solvents (e.g., water or supercritical CO2), and operate under milder conditions nih.govjocpr.comcatalysis.blogacs.org. The use of flow chemistry and biocatalysis could also offer advantages in terms of efficiency, safety, and scalability kirj.ee. For instance, advancements in the stereoselective synthesis of piperidine derivatives, such as Rh-catalyzed asymmetric carbometalation, are already contributing to more efficient routes snnu.edu.cnacs.org. Future efforts will aim to optimize existing synthetic pathways or develop novel ones that adhere to green chemistry principles, ensuring that the production of this compound and its derivatives is both environmentally responsible and economically feasible.
Compound List:
this compound
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Piperidinethiol derivatives, and how can their purity be optimized?
- Methodology : Synthesis of piperidine derivatives often involves nucleophilic substitution or sulfonation reactions. For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride is synthesized via sulfonation of the piperidine backbone, followed by purification using column chromatography . To optimize purity, researchers should employ techniques like recrystallization or high-performance liquid chromatography (HPLC), ensuring solvent compatibility with the compound’s functional groups (e.g., thiol and amine groups).
- Key Considerations : Monitor reaction kinetics using thin-layer chromatography (TLC) to confirm intermediate formation. Adjust stoichiometric ratios to minimize byproducts .
Q. How should this compound be handled and stored to ensure safety and stability?
- Safety Protocols :
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact, as piperidine derivatives can cause irritation (GHS classification: Skin Irritant Category 2, H315) .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation of the thiol group. Stability tests indicate degradation risks at >25°C .
- Emergency Measures : For spills, neutralize with 10% sodium bicarbonate solution and dispose of waste via certified hazardous waste facilities .
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
- Spectroscopy :
- NMR : - and -NMR confirm backbone structure and substituent positions (e.g., sulfonyl or methoxy groups) .
- FT-IR : Identify functional groups (S-H stretch at ~2550 cm, N-H bend at ~1600 cm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity (>98% recommended for biological assays) .
Advanced Research Questions
Q. How does this compound’s reactivity vary under different pH conditions, and what implications does this have for catalytic applications?
- Mechanistic Insights : The thiol group (-SH) exhibits pH-dependent deprotonation (pKa ~10–11). Under basic conditions, it forms a thiolate ion, enhancing nucleophilicity for metal coordination or redox catalysis .
- Experimental Design :
- Use potentiometric titration to determine pKa.
- Test catalytic efficiency in model reactions (e.g., Michael addition) at pH 7 vs. pH 12.
- Monitor reaction rates via gas chromatography-mass spectrometry (GC-MS) .
Q. What computational strategies can predict this compound’s binding affinity in enzyme inhibition studies?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., proteases or kinases). Focus on hydrogen bonding with the piperidine nitrogen and hydrophobic interactions with the thiol group .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) for conformational changes .
- Validation : Compare computational results with in vitro IC assays to refine forcefield parameters .
Q. How can researchers resolve contradictions in experimental data when this compound exhibits variable biological activity across studies?
- Root-Cause Analysis :
- Purity Discrepancies : Re-analyze compound batches via HPLC to rule out degradation or impurities .
- Assay Conditions : Compare buffer composition (e.g., Tris vs. phosphate buffers) and temperature, as thiol oxidation accelerates in metal-contaminated solutions .
Q. What are the challenges in studying this compound’s stability in aqueous vs. non-polar solvents, and how can they be mitigated?
- Stability Profile :
- Aqueous Media : Rapid oxidation to disulfides occurs in water (half-life <24 hours at pH 7.4). Add antioxidants (e.g., 1 mM EDTA) to suppress radical formation .
- Non-Polar Solvents : Stable in DMSO or THF for >1 week at 4°C. Confirm stability via UV-Vis spectroscopy (absorbance at 280 nm for thiol quantification) .
- Experimental Mitigation : Use anaerobic chambers for long-term stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
